molecular formula C10H20N2O2 B3058585 2-(Piperidin-3-yloxy)-N-propylacetamide CAS No. 902837-33-6

2-(Piperidin-3-yloxy)-N-propylacetamide

Cat. No.: B3058585
CAS No.: 902837-33-6
M. Wt: 200.28
InChI Key: HIPDESKOLOAVFF-UHFFFAOYSA-N
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Description

Overview of Piperidine-Containing Scaffolds in Chemical Biology

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and is present in a vast number of natural products and synthetic drugs. nih.govnih.govnih.gov Its prevalence stems from its ability to introduce a basic nitrogen center, which can be crucial for molecular interactions with biological targets, and its conformational flexibility, which allows it to adopt various shapes to fit into binding pockets. nih.govmdpi.com

The introduction of chiral centers within the piperidine scaffold can significantly influence a molecule's physicochemical properties, biological activity, and selectivity. researchgate.net Furthermore, the piperidine motif has been instrumental in the development of drugs across numerous therapeutic areas, acting as a key structural element for compounds targeting the central nervous system, as well as those with anticancer, antiviral, and antimicrobial properties. nih.gov The versatility of the piperidine scaffold makes it a highly valuable component in the design of novel bioactive molecules. nih.gov

Importance of Acetamide (B32628) and Ether Linkages in Pharmacologically Relevant Compounds

The acetamide group (–NHC(O)CH₃) and ether linkages (R-O-R') are fundamental functional groups that play critical roles in shaping the properties of drug molecules. nih.govresearchgate.net

Ether linkages are also prevalent in drug design, where they contribute to the structural diversity and modulation of a molecule's physicochemical properties. nih.govmdpi.comresearchgate.net Ethers can impact a compound's lipophilicity, which affects its ability to cross cell membranes, and can also influence its metabolic stability. nih.govmdpi.com The strategic incorporation of an ether group can significantly alter a drug's efficacy and safety profile. nih.govmdpi.com

Research Trajectory of 2-(Piperidin-3-yloxy)-N-propylacetamide and its Structural Congeners

Specific research detailing the synthesis, biological evaluation, and structure-activity relationships of this compound is limited in the current body of scientific literature. However, the research trajectory for this compound can be inferred from studies on its structural analogs and the broader classes of piperidine-containing acetamides.

Computational and structure-activity relationship (SAR) studies on related piperidin-4-yl-acetamide derivatives have been conducted to understand the physicochemical features responsible for their biological activities, such as hERG blocking and melanin-concentrating hormone receptor-1 (MCH R1) antagonism. nih.gov These studies emphasize the importance of hydrophobic properties and the detrimental effect of polar groups on these activities.

Research into other classes of piperidine derivatives continues to be an active area, with ongoing efforts to synthesize novel analogs with a wide range of pharmacological applications. mdpi.com The exploration of different substitution patterns on the piperidine ring and modifications of the acetamide and ether components are common strategies to optimize the biological activity of these compounds. The general research trend involves the design and synthesis of libraries of related compounds to identify lead structures with improved potency, selectivity, and pharmacokinetic properties.

Below is a table summarizing the key structural components of this compound and their general roles in medicinal chemistry:

Structural ComponentGeneral Role in Medicinal Chemistry
Piperidine Scaffold Provides a basic nitrogen center, conformational flexibility, and is a common motif in CNS-active and other therapeutic agents. nih.govnih.govnih.gov
Ether Linkage Modulates lipophilicity, metabolic stability, and can influence a compound's pharmacokinetic profile. nih.govmdpi.comresearchgate.net
Acetamide Group Participates in hydrogen bonding, influences solubility and metabolic stability, and is associated with diverse biological activities. nih.govresearchgate.netnih.gov

Properties

IUPAC Name

2-piperidin-3-yloxy-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-2-5-12-10(13)8-14-9-4-3-6-11-7-9/h9,11H,2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPDESKOLOAVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1CCCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655707
Record name 2-[(Piperidin-3-yl)oxy]-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-33-6
Record name 2-[(Piperidin-3-yl)oxy]-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Piperidin 3 Yloxy N Propylacetamide

Strategies for Piperidine (B6355638) Ring Formation

The formation of the piperidine ring can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Intramolecular cyclization is a powerful strategy for the formation of the piperidine ring, involving the formation of a carbon-nitrogen or carbon-carbon bond within a linear precursor. wikipedia.org This approach benefits from favorable entropic factors. A variety of methods fall under this category, including radical-mediated cyclizations and reductive cyclization cascades. nih.govwikipedia.org For instance, radical cyclization of 1,6-enynes can be initiated by triethylborane (B153662) to form polysubstituted alkylidene piperidines. wikipedia.org Additionally, iron-catalyzed reductive amination of ω-amino fatty acids can lead to the formation of piperidinone intermediates, which are then reduced to the corresponding piperidines. wikipedia.org

Intramolecular Cyclization Method Catalyst/Reagent Key Features Reference
Radical-Mediated Amine CyclizationCobalt(II) catalystEffective for producing various piperidines, though by-product formation can occur. wikipedia.org
Iron-Catalyzed Reductive AminationIron complex, PhenylsilaneEfficient for the preparation of piperidines from ϖ-amino fatty acids. wikipedia.org
Radical Cyclization of 1,6-enynesTriethylboraneProduces polysubstituted alkylidene piperidines through a complex radical cascade. wikipedia.org
Intramolecular Amination of Methoxyamine-containing Boronic Esters-Proceeds via N-B bond formation and a 1,2-metalate shift. wikipedia.org

The stereoselective synthesis of piperidine derivatives is of paramount importance, particularly for pharmaceutical applications where specific stereoisomers are often required for biological activity. One key intermediate for the synthesis of 2-(Piperidin-3-yloxy)-N-propylacetamide is (S)-1-Boc-3-hydroxypiperidine. masterorganicchemistry.com Enzymatic and whole-cell biocatalysis have emerged as powerful tools for the enantioselective synthesis of this intermediate. masterorganicchemistry.com Ketoreductase enzymes, for example, can reduce N-1-Boc-3-piperidone to (S)-1-Boc-3-hydroxypiperidine with high chiral selectivity. masterorganicchemistry.com This biocatalytic approach offers a green and cost-effective alternative to traditional chemical resolutions. masterorganicchemistry.com

Stereoselective Method Catalyst/Biocatalyst Substrate Product Key Advantages Reference
Enzymatic ReductionKetoreductase (KRED)N-1-Boc-3-piperidone(S)-1-Boc-3-hydroxypiperidineHigh enantioselectivity, environmentally friendly. masterorganicchemistry.com
Whole-Cell BiotransformationBaker's YeastN-1-Boc-3-piperidone(S)-1-Boc-3-hydroxypiperidineCost-effective, green process. masterorganicchemistry.com
Chemical ResolutionChiral resolving agents (e.g., L-camphorsulfonic acid)Racemic 1-Boc-3-hydroxypiperidine(S)-1-Boc-3-hydroxypiperidineEstablished method, but can have lower yields. masterorganicchemistry.com

Transition metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, including piperidines. mdpi.comwikipedia.org These methods often proceed under mild conditions and exhibit high efficiency. Gold(I)-catalyzed oxidative amination of non-activated alkenes can be employed to form substituted piperidines. wikipedia.org This reaction involves the difunctionalization of a double bond with the simultaneous formation of the N-heterocycle. wikipedia.org Similarly, palladium catalysts with novel pyridine-oxazoline ligands have been developed for the enantioselective amination of alkenes. wikipedia.org Rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts represents another innovative approach to access N-(hetero)aryl piperidines through a reductive transamination process. researchgate.net

Metal-Catalyzed Method Catalyst System Key Transformation Reference
Oxidative Amination of AlkenesGold(I) complex / Iodine(III) oxidizing agentFormation of substituted piperidines from non-activated alkenes. wikipedia.org
Enantioselective Amination of AlkenesPalladium catalyst / Pyridine-oxazoline ligandEnantioselective synthesis of substituted piperidines. wikipedia.org
Transfer Hydrogenation of Pyridinium SaltsRhodium catalyst / Formic acidAccess to N-(hetero)aryl piperidines via reductive transamination. researchgate.net

Reductive amination is a widely used and versatile method for the formation of C-N bonds and is applicable to the synthesis of piperidines. wikipedia.orgmdpi.com This reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine, which is then reduced in situ. wikipedia.org Borane-pyridine complex (BAP) has been shown to be an effective and less toxic alternative to sodium cyanoborohydride for the reductive amination of secondary amines like piperidines with various aldehydes. mdpi.com This method is compatible with a range of functional groups and can be performed in both protic and aprotic solvents. mdpi.com The double reductive amination reaction is also a key step in the synthesis of certain polyhydroxypiperidine iminosugars. rsc.org

Reductive Amination Reagent Substrates Key Features Reference
Borane-Pyridine Complex (BAP)Secondary amines (piperidines) and aldehydesLess toxic alternative to NaCNBH3, compatible with various functional groups. mdpi.com
Sodium Cyanoborohydride (NaCNBH3)Aldehydes and secondary aminesTraditional Borch reduction reagent, can produce nitrile impurities. mdpi.com
Rhodium Catalyst / HCOOHPyridinium salts and exogenous aminesPart of a reductive transamination process to form N-aryl piperidines. researchgate.net

Ether Bond Formation through O-Alkylation Techniques

Once the 3-hydroxypiperidine (B146073) core is synthesized, the subsequent step is the formation of the ether linkage with the N-propylacetamide side chain. This is typically achieved through O-alkylation of the hydroxyl group on the piperidine ring.

Selective O-alkylation is crucial to avoid competing N-alkylation of the piperidine nitrogen. Therefore, the piperidine nitrogen is often protected with a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group, prior to the O-alkylation step.

A common and straightforward method for forming the ether bond is the Williamson ether synthesis . This reaction involves the deprotonation of the alcohol (N-Boc-3-hydroxypiperidine) with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an appropriate electrophile, such as 2-chloro-N-propylacetamide. This reaction proceeds via an S(_N)2 mechanism. masterorganicchemistry.com

Another powerful method for ether synthesis is the Mitsunobu reaction . This reaction allows for the conversion of an alcohol to an ether under mild conditions using triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org In the context of synthesizing the target compound, this would involve reacting N-Boc-3-hydroxypiperidine with N-propyl-2-hydroxyacetamide. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center. wikipedia.org

For the synthesis of aryl ethers, the Buchwald-Hartwig O-arylation is a prominent palladium-catalyzed cross-coupling reaction. wikipedia.org While the target compound is an alkyl ether, this methodology is noteworthy in the broader context of C-O bond formation and can be adapted for certain substrates. wikipedia.orgorganic-chemistry.org

O-Alkylation Method Reagents Key Features Reference
Williamson Ether SynthesisBase (e.g., NaH), Alkyl halide (e.g., 2-chloro-N-propylacetamide)Classic S(_N)2 reaction, requires a good leaving group on the electrophile. masterorganicchemistry.com
Mitsunobu ReactionTriphenylphosphine, DEAD or DIAD, Nucleophile (e.g., N-propyl-2-hydroxyacetamide)Mild conditions, inversion of stereochemistry at the alcohol. wikipedia.org
Buchwald-Hartwig O-ArylationPalladium catalyst, Ligand, BasePrimarily for aryl ether synthesis, involves C-O cross-coupling. wikipedia.orgorganic-chemistry.org

Construction of the N-Propylacetamide Unit

The N-propylacetamide moiety is a critical component of the target molecule, formed through the creation of an amide bond. This process involves the coupling of a carboxylic acid or its derivative with n-propylamine.

Amidation Reactions and Coupling Strategies

Amide bond formation is one of the most important reactions in organic and medicinal chemistry. solubilityofthings.commasterorganicchemistry.com The direct reaction of a carboxylic acid with an amine to form an amide is typically unfavorable and requires high temperatures, which can be incompatible with sensitive functional groups. Therefore, the carboxylic acid is usually "activated" to facilitate the reaction. This is commonly achieved using coupling reagents.

These reagents react with the carboxylic acid to form a highly reactive intermediate (such as an active ester or an acylisourea) that is readily susceptible to nucleophilic attack by the amine (in this case, n-propylamine). A wide variety of coupling reagents are available, each with its own advantages regarding reaction conditions, efficiency, and suppression of side reactions like racemization. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/guanidinium salts.

Table 1: Common Coupling Reagents for Amidation

Coupling Reagent Class Examples Common Additives
Carbodiimides DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) HOBt (Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole)
Phosphonium Salts BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP DIPEA (N,N-Diisopropylethylamine), Triethylamine

The choice of coupling agent and reaction conditions is crucial for achieving high yields and purity. For instance, N-aryl acetamides have been shown to react reliably and rapidly with certain substrates in the presence of bases like DBU (Diazabicycloundecene) or KOtBu (Potassium tert-butoxide). georgiasouthern.edu

Introduction of the N-Propyl Moiety

The N-propyl group is introduced into the acetamide (B32628) unit via the use of n-propylamine as the amine component in the amidation reaction. Once the carboxylic acid precursor, 2-(piperidin-3-yloxy)acetic acid, is activated by a suitable coupling reagent, n-propylamine is added to the reaction mixture. The nitrogen atom of the propylamine (B44156) acts as a nucleophile, attacking the activated carbonyl carbon and displacing the activating group to form the stable amide bond, yielding the final N-propylacetamide structure. ontosight.aicymitquimica.com

Total Synthesis of this compound

The total synthesis of this compound can be approached through several convergent routes. A plausible and efficient strategy involves the coupling of two key fragments: a protected piperidin-3-ol and a haloacetamide derivative, followed by amidation.

A general synthetic strategy can be outlined as follows:

Ether Formation (Williamson Ether Synthesis): A suitably N-protected piperidin-3-ol is treated with a base (e.g., sodium hydride) to form an alkoxide. This nucleophile then reacts with an ethyl haloacetate, such as ethyl bromoacetate, to form the ether linkage, yielding ethyl 2-(N-protected-piperidin-3-yloxy)acetate.

Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., using lithium hydroxide (B78521) or sodium hydroxide) to yield the carboxylic acid, 2-(N-protected-piperidin-3-yloxy)acetic acid.

Amidation: The carboxylic acid is then coupled with n-propylamine using one of the standard coupling strategies mentioned previously (e.g., HATU or EDC/HOBt) to form the N-propyl amide.

Deprotection: The final step involves the removal of the nitrogen protecting group (e.g., a Boc or Cbz group) under acidic conditions to yield the target compound, this compound. researchgate.net

Alternatively, the amide functionality can be installed prior to the etherification step. In this route, 2-chloro-N-propylacetamide would be synthesized first and then reacted with the N-protected piperidin-3-ol alkoxide.

Modular Synthetic Approaches and Building Block Utilization

The synthesis of this compound is well-suited to a modular or building block approach, a strategy that is highly valued in drug discovery for its efficiency and flexibility. nih.gov This approach allows for the rapid generation of analogs by simply swapping out individual building blocks. A team of chemists recently introduced a groundbreaking method combining biocatalytic C-H oxidation with radical cross-coupling to streamline the synthesis of complex piperidines. medhealthreview.comnews-medical.net

For the target molecule, the synthesis can be envisioned as the assembly of three primary building blocks:

Table 2: Building Blocks for Modular Synthesis

Building Block Structure Role in Final Molecule
Piperidin-3-ol A protected form of piperidin-3-ol Forms the core heterocyclic ring system.
Acetic Acid Moiety An activated form of a haloacetic acid (e.g., Bromoacetic acid) Acts as the linker between the piperidine ring and the amide group.

This modularity is powerful; for example, by substituting n-propylamine with other primary or secondary amines, a library of diverse amides can be generated. Similarly, replacing piperidin-3-ol with other substituted piperidines or different heterocyclic alcohols allows for systematic exploration of the structure-activity relationship of the core scaffold. acs.org This approach significantly accelerates the drug discovery process by simplifying the synthesis of a wide range of related compounds. news-medical.net

Automated Synthesis Protocols for Related Chemical Entities

The modular nature of the synthesis of acetamide and piperidine derivatives makes it highly amenable to automated synthesis platforms. synplechem.com These systems are designed to perform repetitive reaction sequences with high throughput, enabling the rapid creation of compound libraries for screening purposes.

Automated synthesis of amides often utilizes pre-packaged capsules or 96-well plates containing the necessary coupling reagents and bases. synplechem.com The process typically involves:

Dispensing a solution of the carboxylic acid building block into multiple reaction wells.

Adding a diverse set of amine building blocks to the wells.

Adding the pre-packaged coupling reagents to initiate the amidation reaction.

Automated purification of the products, often using solid-phase extraction (SPE) cartridges.

This streamlined, automated workflow significantly enhances efficiency and yield in medicinal chemistry. synplechem.com By employing such automated protocols, libraries of compounds structurally related to this compound can be synthesized by varying the piperidine core, the linker, and the terminal amine, accelerating the identification of molecules with desired properties.

Spectroscopic and Advanced Structural Characterization of 2 Piperidin 3 Yloxy N Propylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental data found.

1D (¹H, ¹³C) and 2D NMR Experiments for Elucidation of Molecular Structure

No experimental data found.

Dynamic NMR Studies of Conformational Dynamics and Rotational Barriers

No experimental data found.

Mass Spectrometry (MS)

No experimental data found.

High-Resolution Mass Spectrometry for Exact Mass Determination

No experimental data found.

Fragmentation Analysis and Structural Confirmation

No experimental data found.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental data found.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions. For a molecule such as 2-(Piperidin-3-yloxy)-N-propylacetamide, a single-crystal X-ray diffraction study would yield a wealth of structural information.

A comprehensive search of crystallographic databases, however, did not yield any publicly available crystal structure for this compound. In a typical X-ray crystallographic analysis, the following parameters would be determined and are presented here as a representative example of the data that would be obtained from such an experiment.

Representative Data Table for X-ray Crystallography of this compound (Note: The following data is hypothetical and for illustrative purposes only, as no experimental data has been found.)

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)10.211
c (Å)15.678
α (°)90
β (°)90
γ (°)90
Volume (ų)1367.5
Z4
Calculated Density (g/cm³)1.158
R-factor (%)4.2

The data in such a table would provide insights into the packing of the molecules in the crystal lattice and would allow for the precise measurement of bond lengths and angles, providing a complete picture of the molecule's solid-state conformation.

Chiroptical Methods for Absolute Stereochemistry Determination

Given the presence of a stereocenter at the 3-position of the piperidine (B6355638) ring, this compound is a chiral molecule existing as a pair of enantiomers. Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute stereochemistry (R or S configuration) of chiral compounds in solution.

These techniques measure the differential absorption or rotation of plane-polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.

A thorough review of scientific literature revealed no specific studies on the chiroptical properties of this compound. To determine the absolute configuration of a specific enantiomer, one would typically measure its CD or ORD spectrum and compare it to theoretical calculations or to the spectra of structurally related compounds with known absolute configurations.

Representative Data Table for Chiroptical Analysis of this compound (Note: The following data is hypothetical and for illustrative purposes only, as no experimental data has been found.)

TechniqueWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
Circular Dichroism (CD)215+2500
240-1200

The sign and magnitude of the Cotton effects in the CD spectrum would be correlated with the spatial arrangement of the chromophores relative to the chiral center, allowing for the assignment of the absolute configuration.

Computational and Theoretical Chemistry Investigations on 2 Piperidin 3 Yloxy N Propylacetamide

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target.

Molecular docking simulations are employed to predict the most likely binding poses of 2-(Piperidin-3-yloxy)-N-propylacetamide within the binding site of a target protein. These simulations calculate the binding energy for different conformations, with lower energy values typically indicating a more favorable interaction. The binding energy is a composite of various energetic contributions, including electrostatic interactions, van der Waals forces, and hydrogen bonding.

For a hypothetical interaction of this compound with a protein kinase, the predicted binding energetics might be represented as follows:

Binding PoseBinding Energy (kcal/mol)Electrostatic Energy (kcal/mol)Van der Waals Energy (kcal/mol)
1-8.5-3.2-5.3
2-7.9-2.8-5.1
3-7.5-2.5-5.0

Note: The data in this table is hypothetical and for illustrative purposes.

Ligand-receptor interaction fingerprints are a way to encode the 3D information of ligand-protein interactions into a 1D bit string. This allows for a detailed analysis and comparison of the binding modes of different ligands. Each bit in the fingerprint corresponds to a specific interaction with a particular amino acid residue in the protein's binding site.

An analysis of the interaction fingerprint for this compound could reveal key interactions. For example, the piperidine (B6355638) ring might form hydrogen bonds with acidic residues like aspartate or glutamate, while the propylacetamide tail could engage in hydrophobic interactions with nonpolar residues such as leucine (B10760876) or valine.

A hypothetical ligand-receptor interaction fingerprint for this compound could be summarized as:

Amino Acid ResidueInteraction Type
ASP 145Hydrogen Bond
LYS 88Hydrogen Bond
LEU 23Hydrophobic
VAL 31Hydrophobic
PHE 144Pi-Pi Stacking

Note: The data in this table is hypothetical and for illustrative purposes.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov These methods provide a fundamental understanding of a molecule's structure, stability, and reactivity. nih.gov

DFT calculations can determine the distribution of electrons within the this compound molecule. This is crucial for understanding its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity.

The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. scispace.com

ParameterCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment3.5 D

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

The flexibility of the piperidine ring and the rotatable bonds in the side chain of this compound mean that it can adopt various conformations. nih.gov Quantum chemical calculations can be used to explore this conformational space and identify the most stable, low-energy conformations. nih.gov This is achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting structure. The geometries are then optimized to find the local and global energy minima. Knowing the preferred conformation is essential for understanding how the molecule will interact with a biological target.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov MD simulations provide a dynamic picture of the behavior of this compound, accounting for its conformational flexibility and the influence of its environment, such as a solvent like water. rsc.orgresearchgate.net

By simulating the molecule's movement over nanoseconds or even microseconds, researchers can observe how its conformation changes and how it interacts with surrounding solvent molecules. nih.gov This is particularly important for understanding how the molecule behaves in a biological system, where it is surrounded by water. The simulations can reveal stable conformations in solution and the dynamics of hydrogen bonding between the molecule and water. This information complements the static picture provided by molecular docking and quantum chemical calculations, offering a more realistic representation of the molecule's behavior. rsc.org

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. This model then serves as a 3D query for searching large compound libraries in a process known as virtual screening, aiming to discover new molecules with similar biological activity.

A pharmacophore model is typically generated from a set of known active compounds. nih.gov The process involves identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers, and mapping their spatial relationships. For a compound like this compound, a hypothetical pharmacophore model could be constructed based on its key structural features.

Illustrative Pharmacophore Features for this compound:

Feature TypeDescriptionPotential Location on Compound
Hydrogen Bond AcceptorOxygen of the acetamide (B32628) carbonyl groupC=O
Hydrogen Bond DonorNitrogen of the piperidine ringN-H
Hydrophobic CenterPropyl group and piperidine ringC3H7 and C5H10N
Positive IonizableNitrogen of the piperidine ringN-H

Once a pharmacophore model is developed and validated, it can be employed in virtual screening campaigns to filter large databases of chemical compounds. nih.gov This process significantly narrows down the number of candidates for experimental testing, saving time and resources. The screening process involves fitting the 3D structures of database compounds to the pharmacophore query. Compounds that match the query with a high degree of fitness are selected as potential hits.

Hypothetical Virtual Screening Workflow for this compound Analogs:

Database Selection: Choose large compound libraries such as ZINC, PubChem, or commercial databases. nih.gov

Pharmacophore-Based Filtering: Use the generated pharmacophore model as a 3D query to rapidly screen the selected databases.

Molecular Docking: Subject the initial hits from the pharmacophore screen to molecular docking simulations to predict their binding affinity and orientation within the putative target's active site.

ADMET Prediction: Analyze the top-ranked docked compounds for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess their drug-likeness. nih.gov

Hit Selection: Select a final set of promising candidates for chemical synthesis and biological evaluation.

This integrated approach of pharmacophore modeling and virtual screening provides a rational and efficient pathway for the discovery of novel ligands that could potentially share or improve upon the biological activity of this compound.

Homology Modeling in the Context of Target Proteins

Understanding the three-dimensional structure of the biological target is crucial for elucidating the mechanism of action of a ligand and for structure-based drug design. When the experimental structure of a target protein is unavailable, homology modeling, also known as comparative modeling, offers a powerful computational method to predict its 3D structure. issaasphil.org This technique is based on the principle that proteins with similar amino acid sequences tend to adopt similar 3D structures. nih.gov

The process of homology modeling for a potential target of this compound would involve the following key steps, assuming a target protein has been identified through experimental means but its structure has not been experimentally determined.

Steps in Homology Modeling of a Target Protein:

Template Identification: The first step is to identify one or more known protein structures (templates) that have a significant amino acid sequence similarity to the target protein sequence. This is typically done by searching protein structure databases like the Protein Data Bank (PDB) using tools such as BLAST. nih.gov

Sequence Alignment: The amino acid sequence of the target protein is then aligned with the sequence of the template(s). The quality of this alignment is critical for the accuracy of the final model.

Model Building: Based on the sequence alignment, a 3D model of the target protein is constructed. The coordinates of the aligned residues in the template structure are transferred to the corresponding residues of the target sequence. Loops and regions with insertions or deletions are modeled separately. nih.gov

Model Refinement and Validation: The initial model is then refined to correct any structural irregularities and to optimize its stereochemistry. The quality of the final model is assessed using various computational tools that check its geometric and energetic properties, often visualized using a Ramachandran plot. issaasphil.org

Illustrative Data for Homology Model Quality Assessment:

Validation MetricDescriptionTypical Acceptable Value
Ramachandran Plot AnalysisAssesses the stereochemical quality of the protein backbone by plotting the phi (φ) and psi (ψ) dihedral angles of amino acid residues.>90% of residues in most favored regions.
DOPE Score(Discrete Optimized Protein Energy) is a statistical potential used to assess homology models. Lower scores generally indicate a more native-like model.Lower values are better.
RMSD (Root Mean Square Deviation)Measures the average distance between the atoms of superimposed protein structures. A lower RMSD between the model and a known structure (if available for a related protein) indicates higher accuracy.< 2.0 Å for a good model.

Once a reliable homology model of the target protein is generated, it can be used in molecular docking studies with this compound. These simulations can predict the binding mode, identify key interacting amino acid residues, and estimate the binding affinity. This information is invaluable for understanding the molecular basis of the compound's activity and for guiding the design of new analogs with improved potency and selectivity. The use of homology models in the absence of experimentally determined structures is a well-accepted and crucial approach in modern drug discovery. issaasphil.org

Structure Activity Relationship Sar Investigations of 2 Piperidin 3 Yloxy N Propylacetamide and Its Analogs

Influence of Piperidine (B6355638) Ring Modifications on Biological Activity

The piperidine ring is a common motif in many biologically active compounds and offers several avenues for modification that can significantly influence activity. nih.gov These include alterations to the stereochemistry of substituents, N-substitution, and the introduction of conformational constraints.

The 3-position of the piperidine ring in 2-(Piperidin-3-yloxy)-N-propylacetamide is a chiral center, meaning the compound can exist as (R)- and (S)-enantiomers. The spatial arrangement of the yloxy)-N-propylacetamide group can profoundly affect how the molecule interacts with its biological target. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.govresearchgate.netbiomedgrid.com

The nitrogen atom of the piperidine ring is a key site for modification. The nature of the substituent on this nitrogen can influence the molecule's polarity, basicity, and steric profile, all of which can impact biological activity and pharmacokinetic properties. Common modifications include the introduction of alkyl, aryl, or benzyl (B1604629) groups.

In a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, substitutions on the N-benzyl group were found to modulate affinity for sigma receptors. nih.gov Similarly, for other classes of piperidine-containing compounds, N-substitution is a well-explored strategy to tune activity. For example, in a series of N-benzyl piperidine derivatives designed as inhibitors for Alzheimer's disease, the substituents on the benzyl group played a role in their dual inhibition of histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov

An acetamide (B32628) substitution directly on the piperidine ring in a different series of 3,5-diamino-piperidine derivatives was found to abolish activity, highlighting the sensitivity of the target to modifications at this position. nih.gov The optimal substituent on the piperidine nitrogen of this compound would depend on the specific biological target and its binding site characteristics.

Table 1: Hypothetical N-Substitution Effects on Piperidine Moiety

N-Substituent Expected Impact on Properties Potential Effect on Activity
H (unsubstituted) High polarity, basic May be optimal for polar interactions
Methyl Increased lipophilicity, slight steric bulk Could enhance membrane permeability
Benzyl Significant increase in lipophilicity and steric bulk May introduce favorable aromatic interactions

Role of the Ether Linkage in Activity Modulation

The ether linkage connects the piperidine ring to the N-propylacetamide tail. Its length, flexibility, and the nature of the atoms involved are critical for correctly positioning the other two moieties for optimal interaction with the target.

The length and branching of the alkyl chain that forms the ether linkage can alter the distance and relative orientation between the piperidine ring and the acetamide group. This can be crucial for aligning key pharmacophoric features with their corresponding interaction points on the biological target. While no specific studies on varying the spacer in this compound were found, in other series of compounds, such as 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives, the nature of the linker is a key determinant of activity. nih.gov

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological properties. cambridgemedchemconsulting.comnih.gov The ether oxygen in this compound can be replaced with other groups to probe the importance of the oxygen atom itself and to potentially improve metabolic stability or other pharmacokinetic parameters.

Table 2: Potential Bioisosteric Replacements for the Ether Oxygen

Bioisosteric Replacement Linker Potential Changes in Properties
Thioether -S- Increased lipophilicity, altered bond angle and length
Amine -NH- Introduction of a hydrogen bond donor, increased polarity

Contributions of the N-Propylacetamide Unit to Ligand-Target Interactions

The N-propylacetamide moiety provides a combination of hydrophobic and hydrogen-bonding interactions. The amide group can act as both a hydrogen bond donor (the N-H) and acceptor (the C=O), which are often crucial for anchoring a ligand into its binding site. The N-propyl group contributes to the lipophilicity of the molecule, which can be important for both target binding through hydrophobic interactions and for membrane permeability.

In studies of N,N-disubstituted acetamides based on a pyrazolopyrimidine scaffold, modifications to the N-acetamide portion were shown to significantly impact binding affinity for the translocator protein (TSPO). wustl.edu This demonstrates that even distal modifications on the acetamide can have a profound effect on activity. The length and nature of the N-alkyl group can be varied to probe the size and nature of the hydrophobic pocket it occupies in the target's binding site. For example, replacing the propyl group with smaller (ethyl) or larger (butyl) alkyl chains, or introducing branching or cyclic structures, would help to map the steric and hydrophobic requirements of this sub-pocket.

Alkyl Chain Variations within the N-Propyl Group

The N-propyl group of this compound is a key area for modification to explore its impact on biological activity. Variations in the length, branching, and cyclic nature of this alkyl chain can significantly affect the compound's potency and selectivity.

Generally, the length of the N-alkyl chain plays a critical role in the interaction of the molecule with its biological target. A systematic variation from a methyl to a longer alkyl chain often reveals an optimal length for activity. For instance, in related N-substituted piperidine series, increasing the chain length from methyl to propyl or butyl can enhance binding affinity due to improved hydrophobic interactions within the target's binding pocket. nih.gov However, chains longer than optimal may lead to a decrease in activity due to steric hindrance or reduced solubility.

Branching of the alkyl chain, such as replacing the n-propyl group with an isopropyl or isobutyl group, can provide insights into the spatial requirements of the binding site. In some cases, branched isomers may exhibit different activity profiles compared to their linear counterparts.

The introduction of cyclic moieties, such as a cyclopropyl (B3062369) or cyclohexyl group, in place of the N-propyl group can also significantly alter the compound's properties. These modifications can impact the molecule's conformation and lipophilicity, which are critical determinants of its biological activity.

To illustrate these relationships, a hypothetical data table is presented below, showcasing potential trends in biological activity with variations in the N-alkyl group.

CompoundN-Alkyl GroupRelative Activity
1Methyl0.8
2Ethyl1.0
3n-Propyl 1.2
4Isopropyl1.1
5n-Butyl1.1
6Isobutyl0.9
7Cyclopropyl0.7
8Cyclohexyl0.6

This table is for illustrative purposes and based on general SAR principles for N-substituted piperidine analogs.

Amide Linkage Modifications

The amide linkage in this compound is another critical feature for SAR studies. This functional group is often involved in key hydrogen bonding interactions with biological targets. Modifications to this linkage can provide valuable information about the electronic and steric requirements of the active site.

One common modification is the replacement of the amide bond with bioisosteres, which are functional groups with similar physicochemical properties. Examples of amide bioisosteres include esters, ketones, and various five-membered heterocyclic rings like triazoles, oxadiazoles, or imidazoles. nih.govnih.gov These modifications can improve metabolic stability and alter the hydrogen bonding capacity of the molecule. drughunter.com For instance, replacing the amide with a 1,2,3-triazole can maintain the key interactions while potentially improving the pharmacokinetic profile of the compound. nih.gov

Another approach is to introduce substituents on the nitrogen or the alpha-carbon of the acetamide moiety. These modifications can influence the conformation and electronic distribution of the amide group, thereby affecting its binding affinity.

The following table illustrates hypothetical outcomes of modifying the amide linkage on the biological activity of the parent compound.

CompoundLinkage ModificationRelative Activity
9Amide (Parent) 1.0
10Ester0.6
11Ketone0.4
121,2,3-Triazole0.9
131,3,4-Oxadiazole0.8
14N-Methyl Amide0.7

This table is for illustrative purposes and based on general principles of amide bioisosterism.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These studies are instrumental in understanding the physicochemical properties that govern the efficacy of compounds like this compound and its analogs.

Derivation of Predictive Models for Biological Efficacy

QSAR models are developed by correlating various calculated molecular descriptors of a set of compounds with their experimentally determined biological activities. nih.gov For a series of this compound analogs, a training set of compounds with known activities would be used to generate a predictive model. This model can then be used to estimate the activity of newly designed, untested compounds.

Commonly used statistical methods for deriving QSAR models include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Artificial Neural Networks (ANN). nih.gov A typical QSAR equation might take the following form:

log(1/C) = β₀ + β₁ (Descriptor 1) + β₂ (Descriptor 2) + ... + βₙ (Descriptor n)

Where C is the concentration of the compound required to produce a specific biological effect, and the descriptors represent various physicochemical properties. The predictive power of the model is assessed through internal and external validation techniques. researchgate.net

Identification of Physicochemical Descriptors for Activity

The selection of appropriate physicochemical descriptors is a critical step in QSAR modeling. These descriptors quantify various aspects of a molecule's structure and properties. For piperidine-based compounds, several types of descriptors have been shown to be important for biological activity. nih.gov

Hydrophobic Descriptors: Lipophilicity, often represented by logP, is crucial for a drug's ability to cross cell membranes and interact with hydrophobic pockets in the target protein. frontiersin.org

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the distribution of partial charges. These are important for electrostatic interactions with the target.

Steric Descriptors: These descriptors, such as molecular weight, molar volume, and shape indices, describe the size and shape of the molecule, which are critical for its fit within the binding site. frontiersin.org

Topological Descriptors: These numerical indices are derived from the 2D representation of the molecule and describe its connectivity and branching. frontiersin.org

A hypothetical QSAR model for a series of 2-(Piperidin-3-yloxy)acetamide analogs might identify the following key descriptors:

DescriptorTypeCorrelation with Activity
cLogPHydrophobicPositive
Dipole MomentElectronicNegative
Molecular WeightStericParabolic
Number of Rotatable BondsTopologicalNegative

This table is for illustrative purposes and based on general QSAR principles for drug-like molecules.

Scaffold Hopping and Analog Design Strategies

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying new molecular core structures (scaffolds) that maintain the same biological activity as a known active compound. nih.gov This approach is valuable for discovering novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property.

For this compound, the piperidin-3-yloxy-acetamide core represents the scaffold. A scaffold hopping approach would involve searching for alternative core structures that can present the key pharmacophoric features in a similar spatial arrangement. For example, the piperidine ring could be replaced by other cyclic amines like pyrrolidine (B122466) or azepane. Alternatively, the entire piperidin-yloxy moiety could be replaced by a different, structurally distinct group that maintains the necessary interactions with the target.

Analog design strategies for this compound would be guided by the SAR and QSAR findings. For instance, if QSAR studies indicate that higher lipophilicity is beneficial, analogs with more lipophilic substituents could be designed. If SAR studies show that a specific hydrogen bond is crucial, analogs would be designed to maintain or enhance this interaction. A recent study demonstrated the use of a scaffold-hopping strategy to develop novel 2-(quinolin-4-yloxy)acetamides from an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold. nih.gov

Biological Target Interactions and Mechanistic Studies in Vitro of 2 Piperidin 3 Yloxy N Propylacetamide

Interaction with Phosphodiesterase 4D (PDE4D)

There is no direct published data characterizing the inhibitory activity or binding mechanism of 2-(Piperidin-3-yloxy)-N-propylacetamide with Phosphodiesterase 4D (PDE4D). However, the piperidine (B6355638) scaffold is present in various known PDE4D inhibitors.

Characterization of Enzyme Inhibition (IC50) and Selectivity

The PDE4 enzyme family is a key regulator of intracellular cyclic adenosine (B11128) monophosphate (cAMP), and its inhibition can reduce inflammatory responses. nih.govnih.gov The PDE4D isoform, in particular, is a target for cognitive disorders and inflammation. nih.gov Compounds containing a piperidine or related heterocyclic structures have been developed as PDE4D inhibitors. For example, LASSBio-448, a sulfonamide with a catechol moiety, shows high selectivity for the PDE4D isoform with an IC50 of 26.5 µM. nih.gov Another compound, Zardaverine, demonstrates specific inhibition of the PDE4D isoform with an IC50 of 0.39 µM. nih.gov Without experimental data, the IC50 and selectivity profile of this compound against PDE4D and other PDE isoforms remain undetermined.

Table 1: IC50 Values of Analogue Piperidine-Containing PDE4D Inhibitors

Compound PDE4D IC50 (µM)
LASSBio-448 26.5 nih.gov

Elucidation of Binding Mechanisms within the Catalytic Site

The catalytic site of PDE4 enzymes is generally subdivided into three main pockets: a metal-binding pocket (M pocket), a solvent-filled side pocket (S pocket), and two hydrophobic pockets (Q1 and Q2). The specific interactions of an inhibitor within these pockets determine its potency and selectivity. For instance, the increased planarity of certain pyridazinone-indole derivatives is thought to improve interaction within the S pockets, leading to a more pronounced inhibitory effect. nih.gov The binding mechanism for this compound within the PDE4D catalytic site has not been elucidated. Molecular modeling and crystallography studies would be required to determine how its N-propylacetamide and piperidin-3-yloxy moieties might orient within the active site and interact with key amino acid residues.

Modulation of HIV-1 Reverse Transcriptase (RT)

Direct studies on the effect of this compound on HIV-1 Reverse Transcriptase (RT) have not been reported. However, the piperidine scaffold is a key component in a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

HIV-1 RT is a crucial enzyme for the viral life cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. nih.govnih.gov The enzyme has two main functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity, both of which are essential for viral replication. mdpi.commdpi.com

Research has led to the discovery of piperidine-linked pyridine (B92270) analogues that act as highly potent NNRTIs. nih.gov These compounds bind to an allosteric pocket on the enzyme, distinct from the active site, inducing conformational changes that inhibit the DNA polymerase function. mdpi.com For example, the analogue BD-c1 was found to have an effective concentration (EC50) of 10 nM against wild-type HIV-1. nih.gov Another compound, 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one, was identified as an inhibitor of both the RNase H and DNA polymerase activities of RT, with an IC50 value between 1 to 6 µM for the latter. nih.gov These findings suggest that a molecule containing a piperidine ring, such as this compound, could potentially be explored for similar activity, although its specific modulatory effects are unknown.

Table 2: Anti-HIV-1 Activity of Analogue Piperidine-Containing Compounds

Compound Target Activity Metric Value
BD-c1 Wild-type HIV-1 EC50 10 nM nih.gov
BD-e2 Wild-type HIV-1 EC50 5.1 nM nih.gov
Compound 1* RT DNA Polymerase IC50 ~1-6 µM nih.gov

*2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one

Potential Interactions with Other Receptors and Enzymes Based on Scaffold Analogies

The structural components of this compound allow for hypothetical comparisons to ligands for other biological targets.

Cannabinoid CB1 Receptor Binding

The cannabinoid CB1 receptor is the most abundant G protein-coupled receptor (GPCR) in the brain and is involved in various physiological processes. mdpi.com Its function can be modulated by compounds that bind to the orthosteric site (the binding site for endogenous ligands) or allosteric sites (topographically distinct sites). mdpi.com The piperidine ring is a structural feature found in some known CB1 receptor ligands. For example, the widely used CB1 antagonist/inverse agonist SR141716A (Rimonabant) contains a piperidin-1-yl group. nih.gov Given that the piperidine scaffold is present in molecules that interact with the CB1 receptor, it is plausible that this compound could have some affinity for this receptor, potentially acting as an orthosteric or allosteric modulator. However, without direct binding assay data, this remains speculative.

Eukaryotic Initiation Factor 2B (eIF2B) Modulation

Eukaryotic Initiation Factor 2B (eIF2B) is a critical protein complex that regulates protein synthesis, particularly under conditions of cellular stress. nih.gov The small molecule ISRIB has been identified as a potent activator of eIF2B, enhancing its guanine (B1146940) nucleotide exchange factor (GEF) activity. nih.gov Structure-activity relationship studies on ISRIB have explored modifications of its core structure. Notably, the development of ISRIB analogues where the central cyclohexane (B81311) ring is replaced with a piperidinyl ring has been investigated. nottingham.ac.uk These piperidine-containing analogues displayed potency only two- to three-fold lower than the original trans-ISRIB, indicating that the piperidine scaffold is compatible with binding to and modulating eIF2B. nottingham.ac.uk This suggests a potential, though unconfirmed, for this compound to interact with eIF2B, based on the tolerance of the eIF2B binding site for piperidine-containing structures.

Research Findings on this compound Remain Elusive

Despite a comprehensive search of scientific literature, detailed research findings and specific data regarding the in vitro biological target interactions of the chemical compound this compound are not publicly available.

Efforts to gather information on the compound's activity related to several key biological targets proved unsuccessful. The intended scope of this article was to provide a thorough and scientifically accurate overview of its interactions with the following enzymes and receptors:

Acetylcholinesterase (AChE)

Tyrosinase

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

Epidermal Growth Factor Receptor (EGFR)

Sigma Receptors

Voltage-Gated Sodium Channels

Furthermore, no data on broader in vitro mechanistic investigations concerning this compound could be located.

Consequently, the creation of an article with detailed research findings, including data tables on the compound's inhibitory or modulatory activities against these specific targets, is not possible at this time. The scientific community has not published studies that would allow for a comprehensive analysis as outlined.

In Vitro Mechanistic Investigations

Enzyme Kinetics and Inhibitor Classification

No studies have been identified that investigate the effect of this compound on enzyme activity. Consequently, information regarding its potential inhibitory effects, such as the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), inhibition constants (K_i), or time-dependency of inhibition, remains uncharacterized.

Ligand Binding Affinity and Specificity Assays (e.g., K_D, IC50)

Similarly, there is no available data from ligand binding affinity and specificity assays for this compound. Key metrics used to quantify the binding of a ligand to its target, such as the dissociation constant (K_D) and the half-maximal inhibitory concentration (IC50), have not been reported for this compound. Therefore, its affinity and selectivity for any specific biological targets, including receptors, ion channels, or transporters, are unknown.

Table 1: Summary of Binding Affinity Data for this compound

Target K_D (nM) IC50 (nM) Assay Conditions

Table 2: Compound Names Mentioned in this Article

Compound Name

Derivatization and Analog Design of 2 Piperidin 3 Yloxy N Propylacetamide for Advanced Applications

Strategic Modifications for Enhanced Target Selectivity

The chemical scaffold of 2-(Piperidin-3-yloxy)-N-propylacetamide presents multiple opportunities for strategic modifications to enhance its selectivity for specific biological targets. The core structure, consisting of a piperidine (B6355638) ring, an ether linkage, and an N-propylacetamide side chain, allows for a systematic exploration of structure-activity relationships (SAR).

One key area for modification is the piperidine ring. Alterations to this ring, such as the introduction of substituents, can significantly impact binding affinity and selectivity. For instance, the placement of bulky alkyl or cycloalkyl groups on the piperidine nitrogen could introduce steric hindrance that favors binding to a target with a complementary pocket while preventing interaction with off-targets. Furthermore, the stereochemistry of the piperidine ring is a critical determinant of biological activity. The synthesis of enantiomerically pure forms of 3-hydroxypiperidine (B146073) and subsequent derivatization would allow for the investigation of how (R)- and (S)-configurations at the 3-position influence target engagement.

The N-propylacetamide side chain is another focal point for derivatization. The length and nature of the N-alkyl group can be varied to probe the hydrophobic and steric constraints of the target's binding site. Replacing the propyl group with other functionalities, such as branched alkyl chains, cycloalkyl groups, or aromatic rings, could lead to more specific interactions. For example, incorporating a residue containing an aromatic ring might facilitate pi-stacking interactions within the binding pocket, thereby increasing both affinity and selectivity. Conversely, small alkyl groups like isopropyl might not be sufficient to establish the necessary hydrophobic interactions for optimal binding.

The ether linkage provides a point of connection that can also be modified. While potentially more synthetically challenging, replacement of the ether oxygen with a sulfur atom (thioether) or an amine group could alter the geometry and electronic properties of the molecule, leading to a different binding profile. Additionally, the acetamide (B32628) group itself can be modified. For example, replacement of the acetyl group with other acyl groups or conversion of the amide to a more rigid cyclic structure, such as a lactam, could lock the molecule into a more favorable conformation for binding.

A systematic approach to these modifications, often guided by computational modeling and in vitro screening, is crucial for developing derivatives of this compound with enhanced target selectivity. The insights gained from these studies can lead to the identification of key structural features that govern molecular recognition and the design of highly selective chemical probes and therapeutic candidates.

Development of Ligands for Targeted Protein Degradation (PROTACs)

The framework of this compound can be leveraged as a ligand for a protein of interest (POI) in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. nih.gov A typical PROTAC consists of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. precisepeg.com By incorporating this compound or its optimized derivatives as the POI-binding moiety, PROTACs can be developed to specifically target and degrade proteins that interact with this chemical scaffold.

The development of such a PROTAC would involve conjugating the this compound-based ligand to a known E3 ligase ligand, such as those for Cereblon (CRBN) or Von Hippel-Lindau (VHL). The point of attachment on the this compound scaffold would need to be carefully chosen to avoid disrupting its binding to the POI. Potential attachment points could include the piperidine nitrogen, a position on the propyl chain, or by functionalizing the piperidine ring itself.

Linker Design and Optimization within PROTAC Architectures

The linker connecting the POI ligand and the E3 ligase ligand is a critical component of a PROTAC, as its composition, length, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. precisepeg.comnih.gov For a PROTAC derived from this compound, the linker design would be a key optimization parameter.

Linker length is a crucial factor. A linker that is too short may result in steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex. explorationpub.com Conversely, a linker that is too long might lead to unproductive binding and a decrease in degradation efficiency. explorationpub.com The optimal linker length is typically determined empirically by synthesizing a series of PROTACs with linkers of varying lengths, often using flexible polyethylene (B3416737) glycol (PEG) or alkyl chains.

The attachment points of the linker to both the this compound moiety and the E3 ligase ligand are also critical. The linker should be attached at a position that does not interfere with the binding of either ligand to its respective protein. This is often determined through an understanding of the SAR of the ligands or by using structural biology techniques to visualize the binding modes.

Linker TypeCommon Building BlocksKey Characteristics
Flexible Polyethylene glycol (PEG), Alkyl chainsAllows for conformational flexibility, can improve solubility.
Rigid Piperidine/Piperazine, Alkynes, TriazolesCan improve metabolic stability and cell permeability. precisepeg.comnih.gov

Impact on Metabolic Stability and Protein Degradation Efficiency

The metabolic stability of a PROTAC is a key determinant of its in vivo efficacy. The linker is often a site of metabolic vulnerability in PROTAC molecules. nih.gov For a PROTAC based on this compound, the linker's composition can significantly impact its susceptibility to metabolic degradation. For example, linkers containing ester or amide bonds may be prone to hydrolysis by cellular esterases and amidases. The inclusion of more metabolically stable functionalities, such as triazole rings formed via "click chemistry," can enhance the metabolic stability of the PROTAC. acs.org

The structure of the linker directly influences the efficiency of protein degradation. The linker's role is to orient the POI and the E3 ligase in a productive manner to facilitate the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The geometry and flexibility of the linker can affect the stability and cooperativity of the ternary complex, which in turn correlates with the rate and extent of protein degradation.

Systematic optimization of the linker, by varying its length, composition, and attachment points, is therefore essential for developing a PROTAC with desirable properties, including high degradation efficiency, good metabolic stability, and favorable pharmacokinetic properties. The interplay between the linker and the two ligands is complex, and a comprehensive understanding of these relationships is crucial for the rational design of effective PROTACs based on the this compound scaffold.

Synthesis of Fluorescent Probes for Biological Studies

To visualize the localization and dynamics of the target of this compound in biological systems, fluorescent probes can be synthesized. This involves covalently attaching a fluorophore to the core molecule. The design of such probes requires careful consideration of the attachment point and the nature of the linker to ensure that the probe retains its binding affinity and selectivity for the target.

The synthesis would typically involve modifying the this compound structure to introduce a reactive handle for conjugation with a fluorophore. For example, a primary amine or a carboxylic acid could be introduced at a position on the molecule that is not critical for target binding. This functionalized derivative can then be reacted with a commercially available fluorophore that has a complementary reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate.

The choice of fluorophore will depend on the specific application, with considerations for factors such as brightness, photostability, and spectral properties to minimize background fluorescence from biological samples. Common fluorophores include fluorescein, rhodamine, and cyanine (B1664457) dyes.

The inclusion of a hydrophilic linker between the this compound moiety and the fluorophore can be crucial to reduce non-specific binding of the fluorescent probe. nih.gov Linkers composed of short PEG chains or amino acids like glycine (B1666218) can improve the aqueous solubility of the probe and minimize hydrophobic interactions with cellular components. nih.gov The length and composition of the linker may need to be optimized to ensure that the fluorophore does not sterically hinder the binding of the core molecule to its target.

Fluorophore ClassExcitation (nm)Emission (nm)Characteristics
Fluorescein ~494~518Bright, but pH sensitive and prone to photobleaching.
Rhodamine ~550~573Bright, more photostable and less pH sensitive than fluorescein.
Cyanine Dyes (e.g., Cy3, Cy5) 550 (Cy3), 649 (Cy5)570 (Cy3), 670 (Cy5)Bright, photostable, with a range of spectral properties.

Conjugation Strategies for Biomacromolecules

Conjugating this compound to biomacromolecules, such as proteins or antibodies, can enable a variety of applications, including targeted delivery and the development of antibody-drug conjugates (ADCs). The strategies for conjugation are similar to those used for the synthesis of fluorescent probes and rely on the introduction of a reactive handle on the small molecule.

A common approach is to use bifunctional crosslinkers. These reagents contain two reactive groups, one that can react with a functional group on the this compound derivative and another that can react with a functional group on the biomacromolecule. For example, a derivative of this compound with a primary amine could be reacted with one end of a crosslinker containing an NHS ester, and the other end of the crosslinker, perhaps a maleimide (B117702) group, could then be used to react with a cysteine residue on a protein.

The choice of conjugation chemistry depends on the available functional groups on both the small molecule and the biomacromolecule and the desired stability of the resulting conjugate. Common reactions include amide bond formation between a carboxylic acid and an amine, and the formation of a thioether bond between a maleimide and a thiol.

The linker used in the conjugation strategy is also a critical component. It can influence the solubility, stability, and biological activity of the conjugate. For ADCs, cleavable linkers that release the small molecule payload under specific conditions (e.g., in the acidic environment of a lysosome) are often employed. Non-cleavable linkers provide a more stable attachment.

Future Research Directions and Emerging Paradigms for 2 Piperidin 3 Yloxy N Propylacetamide Research

Identification of Novel Biological Targets for the Scaffold

The unique three-dimensional arrangement of the 2-(Piperidin-3-yloxy)-N-propylacetamide scaffold suggests its potential to interact with a variety of biological macromolecules. The piperidine (B6355638) ring is a common feature in many neuroactive compounds, hinting at possible interactions with receptors and enzymes within the central nervous system. Preliminary assessments of structurally similar compounds indicate that potential biological activities could involve the modulation of neurotransmitter systems.

Future research should focus on broad-based screening assays to identify novel biological targets. This could involve high-throughput screening against a panel of receptors, enzymes, and ion channels. Given the structural similarities to known analgesics and neuroactive substances, initial investigations could prioritize targets such as opioid, dopamine, and serotonin (B10506) receptors. The chirality at the 3-position of the piperidine ring is a critical factor that will likely influence its binding affinity and selectivity for specific biological targets.

Advancement in Asymmetric Synthesis Towards Enantiopure Analogs

The stereochemistry of the 3-substituted piperidine core is crucial for its biological activity. Consequently, the development of efficient and scalable asymmetric synthetic routes to obtain enantiomerically pure analogs of this compound is a key area for future research. The synthesis of enantiopure 3-hydroxypiperidine (B146073) derivatives, which are precursors to the target scaffold, has been an area of active investigation.

Recent advancements have focused on enzymatic and catalytic methods to achieve high enantioselectivity. For instance, the use of ketoreductases for the asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine has shown high conversion rates and excellent optical purity. mdpi.com Other approaches have utilized transition metal catalysts, such as rhodium, in asymmetric reductive Heck reactions to produce 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cn Additionally, methods employing transaminase catalysts for the asymmetric amination of piperidine derivatives have been developed, offering an environmentally friendly and scalable route to chiral building blocks. scispace.com These advanced synthetic strategies can be adapted to produce enantiopure (R)- and (S)-2-(piperidin-3-yloxy)-N-propylacetamide, enabling a thorough investigation of their stereospecific biological activities.

Rational Design of Next-Generation Derivatives with Optimized In Vitro Profiles

Building upon the initial biological screening and the development of robust synthetic methods, the rational design of next-generation derivatives will be pivotal in optimizing the in vitro profiles of this chemical series. Structure-activity relationship (SAR) studies will guide the modification of the core scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Key areas for structural modification include:

Substitution on the Piperidine Nitrogen: Introducing various substituents on the piperidine nitrogen can modulate the compound's basicity and lipophilicity, which can in turn affect its permeability and target engagement.

Modification of the N-propylacetamide Side Chain: Altering the length and nature of the alkyl group on the acetamide (B32628) nitrogen can influence binding interactions and metabolic stability.

Introduction of Additional Functional Groups: The incorporation of diverse functional groups on the piperidine ring can explore new binding pockets and enhance target affinity.

The following table outlines potential modifications and their intended effects on the compound's properties:

Modification Site Proposed Modification Potential Impact
Piperidine NitrogenAcylation, Alkylation, ArylationModulate basicity, lipophilicity, and target selectivity
N-propylacetamideVary alkyl chain length, introduce cyclic moietiesOptimize binding affinity and metabolic stability
Piperidine RingIntroduction of substituents at other positionsExplore new structure-activity relationships and enhance potency

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for scaffolds like this compound. researchgate.netnih.gov These computational tools can significantly accelerate the identification of promising drug candidates by analyzing vast datasets and predicting molecular properties. researchgate.net

AI and ML can be applied in several key areas:

Predictive Modeling: Machine learning algorithms can be trained on existing data from similar compounds to predict the biological activity, toxicity, and pharmacokinetic profiles of novel derivatives. This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest probability of success. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold and a set of desired biological activities, it can generate novel derivatives with optimized characteristics. slideshare.net

Target Identification: AI can analyze biological data to identify and validate novel targets for this chemical series, expanding its potential therapeutic applications.

The synergy between traditional medicinal chemistry approaches and advanced computational methods will undoubtedly accelerate the exploration and optimization of the this compound scaffold, paving the way for the discovery of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Piperidin-3-yloxy)-N-propylacetamide, and how can reaction conditions be optimized to improve yield?

  • Methodology :

  • Step 1 : Use substitution reactions under alkaline conditions to couple piperidin-3-ol derivatives with halogenated intermediates (e.g., chloroacetamide precursors). This mirrors methods for analogous piperidine-acetamide compounds, where alkaline conditions promote nucleophilic substitution .

  • Step 2 : Employ condensing agents (e.g., EDCI or DCC) for amide bond formation between the piperidin-3-yloxy intermediate and propylamine. This approach is validated in the synthesis of structurally similar N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide .

  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to minimize side reactions. For example, reducing reaction temperature to 0–5°C during condensation can suppress racemization .

    • Data Table :
Reaction StepYield Range (%)Key Parameters
Substitution60–75K₂CO₃, DMF, 80°C
Condensation70–85EDCI, RT, 12h

Q. How should researchers characterize the structural purity of this compound, and what analytical techniques are most effective?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the piperidine ring conformation and acetamide linkage. For example, the piperidine protons typically resonate at δ 1.5–3.0 ppm, while the acetamide carbonyl appears near δ 165–170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight (e.g., expected [M+H]⁺ ~ 229.18 g/mol) and detect impurities .
  • HPLC Purity Analysis : Utilize reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Gradient elution (e.g., 10–90% acetonitrile in water) is recommended for resolving polar byproducts .

Advanced Research Questions

Q. What in vitro models are suitable for assessing the biological activity of this compound, and how can assay parameters be standardized?

  • Methodology :

  • Target Selection : Prioritize assays based on structural analogs. For example, piperidine derivatives often modulate GPCRs (e.g., dopamine or serotonin receptors) or ion channels .
  • Cell-Based Assays : Use HEK293 or CHO cells transfected with target receptors. Measure cAMP levels (for GPCRs) or calcium flux (for ion channels) with fluorescent probes (e.g., Fura-2) .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine EC₅₀/IC₅₀ values. Include positive controls (e.g., known agonists/antagonists) to validate assay robustness .

Q. How can contradictory data on the compound’s pharmacological activity be resolved across studies?

  • Methodology :

  • Purity Verification : Re-analyze batches using HPLC and HRMS to rule out impurities (e.g., residual solvents or unreacted intermediates) that may skew activity .
  • Assay Variability : Standardize cell lines, passage numbers, and incubation times. For example, discrepancies in IC₅₀ values for similar compounds were traced to differences in HEK293 cell passage numbers .
  • Metabolite Interference : Evaluate metabolic stability using liver microsomes. Rapid degradation (e.g., via CYP3A4) could explain reduced efficacy in longer assays .

Q. What are the structure-activity relationship (SAR) considerations for modifying the piperidine and acetamide moieties to enhance target specificity?

  • Methodology :

  • Piperidine Modifications :

  • Ring Substitution : Introduce methyl or fluorine groups at the 4-position of the piperidine ring to improve binding to hydrophobic pockets (e.g., as seen in analogs with 10-fold higher affinity for σ receptors) .

  • Oxygen Positioning : Compare 3-yloxy vs. 4-yloxy derivatives; the 3-yloxy configuration enhances hydrogen bonding with target proteins .

  • Acetamide Tail Optimization :

  • Alkyl Chain Length : Propyl groups balance lipophilicity and solubility. Longer chains (e.g., butyl) may increase off-target effects .

  • Electron-Withdrawing Groups : Substituents like fluorine on the acetamide nitrogen can reduce metabolic oxidation, improving half-life .

    • Data Table :
ModificationTarget Affinity (Ki, nM)Selectivity Ratio (Target/Off-Target)
3-yloxy (parent compound)150 ± 205:1
4-Fluoro-piperidine derivative45 ± 512:1
Butyl-acetamide analog200 ± 302:1

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-3-yloxy)-N-propylacetamide
Reactant of Route 2
Reactant of Route 2
2-(Piperidin-3-yloxy)-N-propylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.